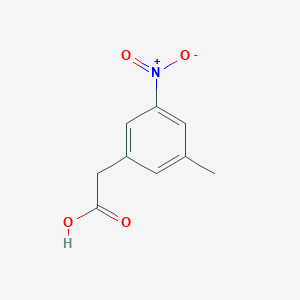

2-(3-Methyl-5-nitrophenyl)acetic acid

Description

Contextualization within Substituted Phenylacetic Acid Derivatives

Substituted phenylacetic acids are a class of organic compounds characterized by a phenyl ring attached to an acetic acid moiety, with one or more hydrogen atoms on the phenyl ring replaced by other functional groups. inventivapharma.comyoutube.com This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical reactivity and its presence in a wide array of biologically active molecules. inventivapharma.comnih.gov The nature and position of the substituents on the phenyl ring profoundly influence the compound's physicochemical properties and biological activity. nih.gov

For instance, the introduction of halogen atoms has been explored in the synthesis of progesterone (B1679170) receptor antagonists and aldose reductase inhibitors. nih.gov The incorporation of a phenylacetic acid moiety can confer novel biological properties and provide opportunities for new patents. inventivapharma.com Synthetic strategies to access these derivatives are diverse and include methods like the Palladium-catalyzed Suzuki coupling reaction. inventivapharma.com

2-(3-Methyl-5-nitrophenyl)acetic acid fits within this class as a doubly substituted derivative, featuring both a methyl (-CH3) and a nitro (-NO2) group on the phenyl ring. The presence and specific meta-positioning of these groups are expected to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential interactions with biological targets.

Academic Significance and Research Interest Areas

While direct academic research on this compound is notably limited, its academic significance can be inferred from the extensive research conducted on its structural components and isomers. The phenylacetic acid scaffold itself is a well-established pharmacophore. youtube.com The nitro group is a strong electron-withdrawing group that can significantly alter the electron density of the aromatic ring, influencing its reactivity in both nucleophilic and electrophilic substitution reactions. nih.gov Nitroaromatic compounds are of significant interest in various fields, including the development of hypoxia-activated prodrugs for cancer therapy and fluorescent probes for imaging. mdpi.com

Research on isomers of this compound provides valuable insights into potential areas of interest. For example, various nitrophenylacetic acid derivatives are used in the synthesis of heterocyclic compounds, which are often biologically active. wikipedia.org The reduction of the nitro group to an amine is a key transformation that opens up a wide range of synthetic possibilities. nih.gov

The primary research interest in compounds of this nature often lies in:

Medicinal Chemistry: As intermediates for the synthesis of more complex molecules with potential therapeutic applications. The substitution pattern can be fine-tuned to optimize binding to biological targets. nih.govresearchgate.net

Materials Science: As precursors for polymers and other materials where the nitro group can be used for further functionalization. spectroscopyonline.com

Synthetic Chemistry: As model substrates to study the effects of multiple substituents on reaction mechanisms and to develop new synthetic methodologies. inventivapharma.com

The lack of dedicated studies on the 3-methyl-5-nitro isomer suggests it may not have been identified as a lead compound in initial screenings or that its synthesis presents particular challenges.

Overview of Current Research Trajectories and Challenges

Current research in the broader field of substituted phenylacetic acids and nitroaromatic compounds is focused on several key areas:

Development of Novel Synthetic Methods: Efficient and regioselective synthesis of polysubstituted aromatic compounds remains a significant challenge in organic chemistry. inventivapharma.com Researchers are continuously exploring new catalytic systems and reaction conditions to improve yields and reduce the formation of unwanted isomers. inventivapharma.com For instance, challenges can arise in controlling the regioselectivity of nitration reactions on substituted phenylacetic acids.

Exploration of Biological Activity: There is a sustained effort to synthesize and screen novel substituted phenylacetic acid derivatives for a wide range of biological activities, including as anti-inflammatory, anti-cancer, and anti-diabetic agents. nih.govresearchgate.net The unique electronic properties of nitroaromatic compounds make them attractive for developing targeted therapies, such as bioreductive drugs that are activated in the low-oxygen environment of tumors. mdpi.com

Environmental and Toxicological Studies: The widespread use of nitroaromatic compounds in industry has led to environmental concerns. nih.gov Research is ongoing to understand their environmental fate, toxicity, and biodegradation pathways. nih.gov

The primary challenge concerning this compound is the current void in the scientific literature. Its synthesis, characterization, and potential applications remain to be systematically investigated. Future research would need to address these fundamental questions to unlock any potential this specific isomer may hold.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-(3-methyl-5-nitrophenyl)acetic acid |

InChI |

InChI=1S/C9H9NO4/c1-6-2-7(5-9(11)12)4-8(3-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

RMLXGMTUGWIFKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methyl 5 Nitrophenyl Acetic Acid

Established Synthetic Routes

The established methodologies for preparing 2-(3-Methyl-5-nitrophenyl)acetic acid are primarily centered around two core strategies: the direct nitration of 2-(3-methylphenyl)acetic acid and the sequential introduction of the methyl and nitro functionalities onto a phenylacetic acid framework.

Strategies Involving Regioselective Nitration

A key approach to the synthesis of this compound is the direct nitration of 2-(3-methylphenyl)acetic acid. This method's success hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction to favor the introduction of the nitro group at the desired position on the benzene (B151609) ring.

The direct nitration of 2-(3-methylphenyl)acetic acid presents a challenge in achieving the desired 5-nitro isomer due to the competing directing effects of the substituents already present on the aromatic ring. The methyl group is an ortho, para-director, meaning it activates the positions at carbons 2, 4, and 6 for electrophilic attack. Conversely, the acetic acid moiety is a meta-director, deactivating the ring and directing incoming electrophiles to positions 3 and 5. The target compound requires nitration at the 5-position, which is meta to the acetic acid group and also meta to the methyl group. This indicates that the directing influence of the acetic acid group is significant in achieving the desired product.

The nitration of substituted phenylacetic acids is typically carried out using a mixture of a nitric acid source and a strong acid catalyst. Common nitrating agents include concentrated nitric acid or fuming nitric acid, often in the presence of concentrated sulfuric acid. The reaction is generally performed at low temperatures to control the exothermicity and to minimize the formation of unwanted byproducts.

For the related synthesis of 2-methyl-3-nitrophenylacetic acid from 2-methylphenylacetic acid, a common procedure involves dissolving the starting material in a solvent like dichloromethane (B109758) and adding a nitrating mixture of concentrated nitric acid and acetic anhydride (B1165640) while maintaining a low temperature, typically between -10 °C and 10 °C. wikipedia.org Acetic anhydride can serve to moderate the reactivity of the nitric acid.

A summary of typical reaction conditions for the nitration of substituted phenylacetic acids is presented in the table below.

| Starting Material | Nitrating Agent | Solvent | Temperature | Product |

| 2-Methylphenylacetic acid | 98% HNO₃ / Acetic Anhydride | Dichloromethane | 0-5 °C | 2-Methyl-3-nitrophenylacetic acid wikipedia.org |

This table presents data for a closely related compound due to the lack of specific literature data for the direct nitration of 2-(3-methylphenyl)acetic acid to the 5-nitro isomer.

The directing effects of the existing substituents on the benzene ring play a crucial role in determining the isomeric distribution of the nitration products. In the case of 2-(3-methylphenyl)acetic acid, the methyl group (-CH₃) is an activating, ortho, para-directing group, while the carboxymethyl group (-CH₂COOH) is a deactivating, meta-directing group.

The methyl group at position 3 would direct incoming electrophiles to positions 2, 4, and 6. The carboxymethyl group at position 1 would direct incoming electrophiles to positions 3 and 5. The formation of this compound requires the nitro group to be introduced at the 5-position. This position is meta to both the methyl and the carboxymethyl groups. The formation of this isomer is influenced by the deactivating and meta-directing nature of the carboxymethyl group. However, the activating ortho, para-directing methyl group can lead to the formation of other isomers, such as 2-(3-methyl-4-nitrophenyl)acetic acid and 2-(3-methyl-6-nitrophenyl)acetic acid. Controlling the reaction conditions, such as temperature and the choice of nitrating agent, is critical to maximize the yield of the desired 5-nitro isomer. Studies on the nitration of similar structures, like N-(3-methylphenyl)succinimide, have shown that the nature of the substituent and its electronic effects significantly influence the regiochemical outcome. mdpi.com

Sequential Functionalization of Phenylacetic Acid Backbones

An alternative to direct nitration is a multi-step approach where the functional groups are introduced sequentially onto a simpler aromatic starting material. This strategy can offer better control over the final substitution pattern.

A plausible multi-step synthesis for this compound could begin with a more readily available starting material like 3-methylaniline. The synthesis would proceed through the following key steps:

Nitration of the Precursor : A common route to introduce a nitro group at a specific position is through the nitration of a suitable precursor. For instance, 3-methylaniline can be converted to 3-nitrotoluene. This transformation is typically achieved via a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a nitro group. muni.czresearchgate.net

Introduction of the Acetic Acid Side Chain : Once 3-methyl-5-nitrotoluene is obtained, the next step is to introduce the acetic acid side chain. A common method for this transformation is through side-chain halogenation followed by cyanation and subsequent hydrolysis. The methyl group of 3-methyl-5-nitrotoluene can be brominated using a radical initiator like N-bromosuccinimide (NBS) to form 3-methyl-5-nitrobenzyl bromide. This benzyl (B1604629) bromide can then be reacted with a cyanide salt, such as sodium cyanide, to yield 2-(3-methyl-5-nitrophenyl)acetonitrile. Finally, acidic or basic hydrolysis of the nitrile will produce the desired this compound.

Another potential method for this conversion is the Willgerodt-Kindler reaction. This reaction can convert an aryl methyl ketone into a phenylacetic acid derivative. Therefore, if 3-methyl-5-nitroacetophenone were available or could be synthesized, it could potentially be converted to this compound. However, it has been reported that the Willgerodt-Kindler reaction can be unsuccessful with substrates containing a nitro group. nih.gov

A summary of a potential multi-step synthetic route is provided below.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Diazotization and Nitration of 3-Methylaniline | 1. NaNO₂, HCl 2. CuNO₂ | 3-Methyl-5-nitrotoluene |

| 2 | Side-chain Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 3-Methyl-5-nitrobenzyl bromide |

| 3 | Cyanation | NaCN or KCN | 2-(3-Methyl-5-nitrophenyl)acetonitrile |

| 4 | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | This compound |

Approaches from Substituted Toluene (B28343) Derivatives

Starting from toluene-based compounds that already possess some of the required structural features is a common strategy. These methods focus on the subsequent addition or modification of functional groups to arrive at the final product.

One potential pathway to synthesize nitrophenylacetic acids involves the carboxylation of a nitrated toluene derivative. This approach typically requires the generation of a reactive intermediate, such as an organometallic species, at the benzylic position, which can then react with carbon dioxide. For the closely related isomer, 2-(3-methyl-4-nitrophenyl)acetic acid, a synthetic route has been described that involves the halogenation of 3-methyl-4-nitrotoluene with N-bromosuccinimide (NBS) to form a benzyl bromide. This intermediate is then reacted with sodium metal in tetrahydrofuran (B95107) (THF) to generate a benzyl sodium species. Subsequent carboxylation with carbon dioxide at low temperatures (-78°C) followed by acidic workup yields the desired phenylacetic acid. This metal-mediated carboxylation offers a direct method for introducing the carboxylic acid group onto the nitrated methylphenyl scaffold.

Rearrangement reactions represent a powerful class of transformations in organic synthesis. The benzilic acid rearrangement, for instance, converts 1,2-diketones into α-hydroxy carboxylic acids under basic conditions. wikipedia.orgrsc.org This classic reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on a ketone, followed by a 1,2-rearrangement of an aryl or alkyl group. wikipedia.orgyoutube.com While not a direct synthesis of the target compound, a precursor diketone could theoretically be designed to yield a related structure.

More pertinent are the non-photochemical rearrangements of o-nitrobenzyl compounds. psu.edu These reactions can involve complex structural changes, often initiated by the unique electronic properties conferred by the ortho-nitro group. psu.edu For example, the reaction of 2-nitrobenzyl compounds can lead to the formation of various heterocyclic products through intramolecular condensation or redox reactions. psu.edu Such rearrangement pathways highlight the diverse reactivity of nitro-substituted benzyl systems that can be harnessed in synthetic chemistry.

Synthesis from Methyl-Substituted Phenyl Compounds

A more direct and efficient approach involves the nitration of a pre-existing methyl-substituted phenylacetic acid. A patented method describes the synthesis of this compound starting from 2-methylphenylacetic acid. google.com This process involves a one-step nitration reaction. google.com

In this protocol, 2-methylphenylacetic acid is dissolved in dichloromethane, and acetic anhydride is added. google.com The mixture is cooled, and a 98% nitric acid solution is added dropwise while maintaining the temperature between -5°C and 5°C. google.com The acetic anhydride serves to moderate the reaction's exothermicity. The reaction is allowed to proceed for approximately two hours before the product is isolated by filtration. google.com This method is advantageous due to its simplicity and the use of a commercially available and inexpensive starting material. google.com

Optimized and High-Yield Synthetic Protocols

Optimizing synthetic routes is crucial for improving efficiency, reducing costs, and minimizing waste. This involves a careful selection of reagents, reaction conditions, and purification methods.

Comparative Analysis of Synthetic Efficiencies

The optimized direct nitration protocol reports a yield of 61.4% when using a specific molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride (1:1.50:1.10) and a reaction time of two hours. google.com This represents a significant improvement in efficiency over the lengthy multi-step alternatives. google.com

| Synthetic Route | Starting Material | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Direct Nitration | 2-Methylphenylacetic acid | Single-step nitration with HNO₃/acetic anhydride | 61.4% | google.com |

| Multi-Step Synthesis | o-Xylene | Nitration, oxidation, hydrolysis, reduction, chlorination, cyanation, hydrolysis (7 steps) | 10% (Overall) | google.com |

| Halogenation-Carboxylation (for 4-nitro isomer) | 3-Methyl-4-nitrotoluene | Bromination, metalation, carboxylation | High (near-quantitative hydrolysis step) |

Consideration of Green Chemistry Principles in Synthesis

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. imist.ma This includes using safer solvents, reducing waste, and improving energy efficiency. imist.maacs.org

The patented synthesis of this compound utilizes dichloromethane as a solvent. google.com Dichloromethane is a chlorinated solvent that is considered a non-green component due to its potential toxicity and environmental impact. imist.ma A greener approach would involve replacing it with a more environmentally friendly solvent. Furthermore, the use of concentrated nitric and sulfuric acids, while effective, poses significant handling risks and contributes to acidic waste streams. imist.ma

Future optimizations of this synthesis could focus on several green chemistry aspects. The exploration of solvent-free reaction conditions or the use of aqueous media could significantly improve the environmental profile of the process. imist.ma Additionally, investigating biocatalytic methods, which employ enzymes to carry out specific chemical transformations under mild conditions (ambient temperature and neutral pH), could offer a more sustainable alternative to traditional chemical synthesis, minimizing the need for harsh reagents and protecting groups. acs.org

Advanced Purification Techniques for Product Isolation

Ensuring the chemical integrity of this compound is paramount. Advanced purification techniques are therefore essential to isolate the target compound from byproducts and unreacted starting materials. These methods are designed to exploit subtle differences in the physicochemical properties of the compound and its impurities.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. For isomers of the target compound, such as 2-(3-methyl-4-nitrophenyl)acetic acid, post-reaction purification often involves filtration followed by recrystallization. A common approach involves the use of a binary solvent system, such as an ethanol-water mixture, to achieve effective purification. The crude product is dissolved in the minimum amount of the hot solvent mixture, and upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved. The efficiency of this process is highly dependent on the selection of an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

Chromatographic Methods

Chromatography offers a more sophisticated and powerful approach to purification, particularly for separating complex mixtures and achieving very high purity levels.

Column chromatography is a versatile technique used for the separation of individual chemical compounds from mixtures. In the context of nitrophenols, which are structurally related to the target compound, column chromatography has been successfully employed to separate ortho and para isomers. ukessays.ae This separation is based on the differential adsorption of the components onto a solid stationary phase, such as silica (B1680970) gel, and their varying solubility in the mobile phase that flows through the column. ukessays.ae By carefully selecting the stationary and mobile phases, it is possible to achieve a high degree of separation for the isomers of nitrophenylacetic acids.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of chemical compounds. For nitrophenylacetic acid derivatives, reverse-phase HPLC (RP-HPLC) is a particularly effective method. researchgate.net This technique can be scaled up from an analytical method to a preparative separation process for isolating impurities. sielc.com For instance, a >98% purity has been reported for related compounds, with HPLC being the analytical method of choice to confirm purity.

The separation of positional isomers, which is a common challenge in the synthesis of substituted phenylacetic acids, can be addressed by using specialized HPLC columns. Phenyl and Pentafluorophenyl (PFP) columns are often recommended for separating benzene ring positional isomers due to their unique ability to engage in multiple types of interactions, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions. welch-us.com

For acidic compounds like this compound, adjusting the pH and using buffers in the mobile phase during reversed-phase chromatography can significantly improve the separation efficiency by controlling the ionization of the compound. biotage.com

Below is a table summarizing typical conditions that could be adapted for the preparative HPLC purification of this compound, based on methodologies for related compounds.

| Parameter | Value/Condition | Rationale |

| Technique | Preparative Reverse-Phase HPLC (RP-HPLC) | Effective for separating organic molecules with varying polarities. |

| Stationary Phase | C18 or Phenyl Column | C18 is a standard choice for hydrophobicity-based separation. Phenyl columns offer alternative selectivity for aromatic and positional isomers. welch-us.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid or acetic acid) | A gradient elution is typically used to separate compounds with a range of polarities. The acid modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comnih.gov |

| Detection | UV Detector (at an appropriate wavelength) | The nitro-aromatic structure allows for strong UV absorbance, facilitating detection. |

| Purity Achievable | >98% | Based on reported purities for analogous compounds. |

Reactivity and Chemical Transformations of 2 3 Methyl 5 Nitrophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization and other transformations.

Derivatization to Esters and Amides

The carboxylic acid functionality of 2-(3-Methyl-5-nitrophenyl)acetic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: Ester formation is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling reagent. For phenylacetic acid derivatives, various methods are effective. A general approach involves the reaction with an alcohol in the presence of a catalyst such as silica (B1680970) chloride or a weak Lewis acid like magnesium chloride. organic-chemistry.org Another common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. More advanced methods utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base and an activator like hydroxybenzotriazole (B1436442) (HOBt) to facilitate ester formation under mild conditions. wikipedia.org

Amidation: The synthesis of amides from this compound can be accomplished through several routes. A direct method involves the reaction of the carboxylic acid with an amine using a coupling agent, similar to esterification. wikipedia.org An alternative and innovative approach avoids potentially tedious reagents like ammonia (B1221849) or methylamine (B109427) gas by using urea (B33335) or its derivatives (e.g., N,N'-dimethylurea) as the nitrogen source. nih.gov This transformation can be catalyzed by low-cost and readily available substances like magnesium nitrate (B79036) or imidazole, providing a practical route to both primary and secondary amides. nih.gov

Table 1: Representative Conditions for Ester and Amide Synthesis

| Transformation | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Lewis Acid (e.g., MgCl₂) | Ester |

| Esterification | Alcohol, EDCI, HOBt, DIPEA | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDCI) | Amide |

| Amidation | Urea, Mg(NO₃)₂·6H₂O, 120-130 °C | Primary Amide |

| Amidation | N,N'-Dimethylurea, Imidazole, 130 °C | Secondary (N-Methyl) Amide |

Pathways for Decarboxylation

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can occur under specific conditions. For phenylacetic acids bearing an electron-withdrawing group, such as the nitro group in the target molecule, the reaction is facilitated. The nitro group, particularly when positioned to stabilize a potential carbanionic intermediate, lowers the energy barrier for the C-C bond cleavage. stackexchange.com

The mechanism often involves the formation of a resonance-stabilized intermediate upon loss of CO₂. Acid-catalyzed decarboxylation is a known pathway for carboxylic acids with benzylic carbons. stackexchange.com Treatment with a strong acid can protonate the nitro group, enhancing its electron-withdrawing effect and promoting the elimination of carbon dioxide to form 3-methyl-5-nitrotoluene. stackexchange.com Additionally, metal-catalyzed decarboxylation reactions, for instance using copper catalysts, have been developed for aromatic carboxylic acids. google.com

Transformations of the Nitro Group

The nitro group is a key functionality that significantly influences the reactivity of the aromatic ring and can be transformed into other valuable functional groups.

Reduction to Amino Functionality

The reduction of the aromatic nitro group to an amino group (-NH₂) is one of its most important and widely used transformations. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing and deactivating to strongly electron-donating and activating. masterorganicchemistry.com A variety of reagents and conditions can achieve this reduction effectively. wikipedia.orgresearchgate.net

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred if the molecule contains halogen substituents that could be removed by Pd/C. commonorganicchemistry.com

Metal/Acid Reduction: A classic and robust method involves the use of an active metal like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl or acetic acid). masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild option for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be employed and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The resulting product, 2-(3-Amino-5-methylphenyl)acetic acid, is a valuable synthetic intermediate, for instance, for the preparation of heterocyclic compounds via intramolecular cyclization. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient; may reduce other functional groups. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Useful for substrates with halogens. commonorganicchemistry.com |

| Metal in Acid | Fe, HCl or Acetic Acid | Classic, cost-effective method. masterorganicchemistry.com |

| Metal in Acid | Zn, HCl or Acetic Acid | Mild conditions, tolerates some other reducible groups. commonorganicchemistry.com |

| Stannous Chloride | SnCl₂ | Mild, selective reduction. commonorganicchemistry.com |

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The substituents already present on the benzene (B151609) ring of this compound govern the position of any further substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, sulfonation), an electrophile attacks the electron-rich aromatic ring. youtube.com The reactivity and orientation of the incoming electrophile are determined by the existing groups:

Nitro (-NO₂) group: Strongly deactivating and a meta-director. youtube.com

Methyl (-CH₃) group: Weakly activating and an ortho, para-director. youtube.com

Aceto (-CH₂COOH) group: Deactivating and a meta-director.

Nucleophilic Reactions: As discussed in section 3.2.2, the aromatic ring itself is electron-poor due to the nitro group, making it susceptible to nucleophilic attack if a suitable leaving group is present in an activated position. youtube.com Without a leaving group, direct nucleophilic addition to the ring is generally unfavorable unless extremely strong nucleophiles are used, which could potentially lead to complex reactions. youtube.com

A Comprehensive Analysis of this compound in Chemical Synthesis

Introduction

This compound, a substituted phenylacetic acid derivative, holds significant interest within the realm of organic synthesis. Its molecular structure, featuring a phenyl ring functionalized with a methyl group, a nitro group, and an acetic acid moiety, provides a versatile scaffold for a variety of chemical transformations. This article delves into the reactivity of this compound, specifically focusing on its behavior in electrophilic aromatic substitution and its utility as a precursor in the synthesis of diverse heterocyclic systems.

The chemical behavior of this compound is dictated by the interplay of its functional groups. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, while the methyl and acetic acid groups influence the regioselectivity of such reactions.

Further Electrophilic Aromatic Substitution (e.g., halogenation)

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as halogenation. However, the presence of the deactivating nitro group generally requires harsher reaction conditions or the use of a catalyst to facilitate the substitution. wikipedia.orgmasterorganicchemistry.com For typical benzene derivatives with less reactive substrates, a Lewis acid catalyst like AlCl₃, FeCl₃, or FeBr₃ is often necessary. wikipedia.org

The position of further substitution is directed by the existing substituents. The methyl group is an ortho-, para-director, while the acetic acid and nitro groups are meta-directors. The directing effects of these groups on the incoming electrophile determine the final structure of the polysubstituted product.

For instance, in the case of iodination, molecular iodine itself is often not reactive enough. Therefore, an oxidizing agent like nitric acid is used to generate a more potent electrophilic iodine species. wikipedia.org

Table 1: Electrophilic Aromatic Substitution of Aromatic Compounds

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Halogenation (Chlorination/Bromination) | Cl₂ or Br₂ | Lewis Acid (e.g., FeCl₃, AlCl₃) | Halogenated Aromatic Compound |

| Halogenation (Iodination) | I₂ | Oxidizing Agent (e.g., HNO₃) | Iodinated Aromatic Compound |

This table provides a general overview of electrophilic halogenation reactions on aromatic rings.

Cross-Coupling Reactions (e.g., Sonogashira, for related analogs)

While direct cross-coupling reactions involving this compound are not extensively documented, the Sonogashira coupling of related aryl halides is a well-established method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction is known for its mild reaction conditions, often conducted at room temperature in an amine solvent that also acts as the base. wikipedia.org This versatility has made it a valuable tool in the synthesis of complex molecules. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org

For an analog of this compound, where the carboxylic acid is protected or the nitro group is transformed, a Sonogashira coupling could be envisioned. For example, an aryl halide derivative could be coupled with a terminal alkyne to introduce new functionalities.

Role in Heterocyclic Compound Synthesis

This compound and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The presence of the carboxylic acid and the potential for modification of the nitro group into an amine open up numerous possibilities for cyclization reactions.

Precursor to Pyrrolidine (B122466) Derivatives

While direct synthesis from this compound is not explicitly detailed, related structures are used to form pyrrolidine derivatives. For instance, a three-component reaction involving 3-nitroaniline, benzaldehyde, and ethyl 2,4-dioxovalerate can produce a 3-pyrroline-2-one (B142641) derivative. jst-ud.vn This intermediate can then be further reacted with amines to yield pyrrolidine-2,3-dione (B1313883) derivatives. jst-ud.vn This highlights the utility of the nitrophenyl moiety in the construction of such heterocyclic systems.

Formation of Other Fused and Non-Fused Heterocycles (e.g., triazole, thiazole (B1198619), oxadiazole, thiadiazole)

The chemical framework of this compound analogs is instrumental in the synthesis of various five-membered heterocycles.

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through various methods, including the reaction of β-carbonyl phosphonates with azides. acs.org The resulting triazoles can be highly substituted. acs.org Another approach involves the reaction of aryl azides with ethyl acetoacetate (B1235776) to form triazole carboxylic acids, which can be further modified. nih.gov

Thiazoles: Thiazole derivatives can be synthesized through several routes. One method involves the reaction of α-diazoketones with thioamides or thioureas. organic-chemistry.org Another approach is the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides. organic-chemistry.org Furthermore, acid hydrazides can be reacted with thiourea (B124793) to form 2-amino thiazole compounds. uobaghdad.edu.iq

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from acid hydrazides. For example, reacting an acid hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521) can yield a 1,3,4-oxadiazole-2-thiol. researchgate.net Another common method is the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride. nih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives can also be prepared from acid hydrazides. For instance, an oxadiazole derivative bearing a thio-substituted group can be reacted with thiosemicarbazide (B42300) and phosphoryl chloride to form a thiadiazole ring. researchgate.net Another method involves the oxidative dimerization of α-oxothioamides. jst.go.jp The Hurd-Mori reaction, involving the cyclization of a Schiff base with thionyl chloride, is also a known method for synthesizing 1,2,3-thiadiazoles. mdpi.com

Table 2: Heterocyclic Compounds Synthesized from Related Phenylacetic Acid Analogs

| Heterocycle | General Synthetic Approach | Key Reagents |

| Pyrrolidine | Three-component reaction followed by reaction with amines | Nitroaniline, Aldehyde, β-ketoester |

| Triazole | [3+2] Cycloaddition | β-carbonyl phosphonate, Azide |

| Thiazole | Condensation/Cyclization | α-diazoketone, Thioamide/Thiourea |

| Oxadiazole | Cyclization of acid hydrazides | Acid hydrazide, Carbon disulfide |

| Thiadiazole | Cyclization/Oxidative Dimerization | Acid hydrazide derivative, Thiosemicarbazide |

This table summarizes general synthetic routes to various heterocycles using precursors structurally related to this compound.

Structural Characterization and Elucidation of 2 3 Methyl 5 Nitrophenyl Acetic Acid

Spectroscopic Analysis

The structural confirmation of 2-(3-Methyl-5-nitrophenyl)acetic acid is achieved through a multi-faceted spectroscopic investigation. This section details the findings from various analytical techniques, providing a complete picture of the molecule's atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information about the number and environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methyl group attached to the phenyl ring.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | ~11-13 | Singlet (broad) | N/A |

| Aromatic (H-2/H-6) | ~7.8-8.2 | Multiplet | |

| Aromatic (H-4) | ~7.5-7.7 | Multiplet | |

| Methylene (-CH₂-) | ~3.7 | Singlet | N/A |

| Methyl (-CH₃) | ~2.4 | Singlet | N/A |

| Note: This is a predicted spectrum. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methyl carbon. The positions of these signals are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | ~175-178 |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (C-CH₃) | ~139 |

| Aromatic (C-CH₂COOH) | ~135 |

| Aromatic (C-H) | ~120-130 |

| Methylene (-CH₂-) | ~40 |

| Methyl (-CH₃) | ~20 |

| Note: This is a predicted spectrum. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.

COSY would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic ring system.

HMQC would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals (e.g., the methylene protons to the methylene carbon).

HMBC would show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the placement of the substituents on the aromatic ring. For example, correlations would be expected between the methylene protons and the aromatic carbon at position 1, as well as the carbonyl carbon. Similarly, correlations between the methyl protons and the aromatic carbons at positions 2, 3, and 4 would confirm its location.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis (Carboxylic Acid, Nitro Group)

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would prominently feature absorption bands corresponding to the carboxylic acid and nitro functional groups.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | C=O stretch | 1700-1725 |

| Nitro Group (NO₂) | Asymmetric stretch | 1515-1560 |

| Nitro Group (NO₂) | Symmetric stretch | 1345-1385 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aromatic Ring | C-H bend (out-of-plane) | 690-900 |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption confirms the presence of the acid functionality, while the distinct stretches for the nitro group provide clear evidence for its inclusion in the structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a prominent fragment ion. Other characteristic cleavages could include the loss of the nitro group (-NO₂, 46 Da) or the entire acetic acid side chain.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Lost Neutral Fragment |

| 195 | [C₉H₉NO₄]⁺ (Molecular Ion) | N/A |

| 150 | [C₉H₉NO₂]⁺ | COOH |

| 149 | [C₈H₆NO₂]⁺ | H₂O + CO |

| 133 | [C₈H₇O]⁺ | NO₂ |

| 105 | [C₇H₅O]⁺ | CO + NO₂ |

| Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions. |

By integrating the data from these complementary spectroscopic techniques, a detailed and confirmed structural elucidation of this compound is achieved, providing a solid foundation for any further chemical or biological studies.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry of this compound is not possible without experimental crystallographic data. Such an analysis would typically include:

Bond Lengths and Angles: Precise measurements of the covalent bonds between the atoms of the molecule.

Torsional Angles: Description of the rotational orientation of the substituent groups (methyl, nitro, and acetic acid) relative to the phenyl ring.

Planarity: Assessment of the planarity of the phenyl ring and the orientation of the carboxylic acid group.

Without a published crystal structure, these geometric parameters remain unknown.

Analysis of Intermolecular Interactions

The types and strengths of intermolecular forces governing the crystal packing of this compound can only be speculated upon in the absence of crystallographic data. A complete analysis would investigate:

Hydrogen Bonding: The presence of a carboxylic acid group suggests the strong likelihood of hydrogen bonding, potentially forming dimeric structures common to carboxylic acids or other hydrogen-bonded networks.

π-π Stacking: The aromatic phenyl ring could engage in π-π stacking interactions with adjacent molecules.

Dipole-Dipole Interactions: The polar nitro group would introduce significant dipole moments, likely leading to dipole-dipole interactions that influence crystal packing.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a possibility for this compound. Different polymorphic forms can exhibit distinct physical properties. However, without any reported crystal structures, it is impossible to know if this compound exhibits polymorphism or to describe its crystal packing arrangement.

Computational Chemistry and Molecular Modeling of 2 3 Methyl 5 Nitrophenyl Acetic Acid

Electronic Structure Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(3-methyl-5-nitrophenyl)acetic acid, DFT methods have been employed to elucidate its geometric and electronic properties.

DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental spectra for structural confirmation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed and have been shown to be consistent with experimental spectra recorded in solvents like DMSO-d6 for analogous compounds. tandfonline.com The accuracy of these predictions can be quite high, with root mean square errors (RMSEs) for 1H shifts often in the range of 0.2–0.4 ppm. nih.gov

Vibrational Frequencies: The vibrational frequencies (FT-IR and Raman) of the molecule can be calculated to help assign the observed spectral bands to specific molecular vibrations. nih.gov For instance, in related nitro-containing aromatic acids, DFT calculations have been used to perform a complete vibrational assignment of the fundamental modes of the compound. nih.gov These theoretical spectra are often in good agreement with experimental data. researchgate.net

Below is an interactive data table showcasing predicted spectroscopic parameters for a related compound, 2-(5-nitro-1-H-indazol-1-yl) acetic acid, which illustrates the type of data generated from DFT calculations.

| Parameter | Theoretical Value | Experimental Value |

| 1H NMR Shift (ppm) | Varies by proton | Consistent with experimental spectra tandfonline.com |

| 13C NMR Shift (ppm) | Varies by carbon | Consistent with experimental spectra tandfonline.com |

| Vibrational Frequencies (cm-1) | Calculated values for various modes | Correlates with FT-IR and Raman spectra nih.gov |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net

The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable. researchgate.net For a similar compound, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a soft and highly reactive molecule. researchgate.net The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many aromatic compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over other parts of the molecule, including electron-withdrawing groups like the nitro group. researchgate.netresearchgate.net

| Parameter | Value (eV) | Implication |

| EHOMO | Varies | Electron-donating ability |

| ELUMO | Varies | Electron-accepting ability |

| Energy Gap (ELUMO - EHOMO) | ~4.0 eV researchgate.netmdpi.com | Chemical reactivity and stability researchgate.net |

Quantitative Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

Hirshfeld surface analysis provides a visual representation of intermolecular contacts in a crystal. The surface is generated based on the electron distribution of the molecule. Different types of intermolecular interactions can be identified and quantified using fingerprint plots, which are 2D histograms of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface. nih.govnih.gov

For similar aromatic compounds, Hirshfeld surface analysis has revealed the relative contributions of different interactions to the crystal packing. Common interactions include O···H/H···O, H···H, C···H/H···C, and C-H···O hydrogen bonds. nih.govnih.gov For example, in one case, O···H/H···O interactions were the most significant contributor (40.1%), followed by H···H (27.5%) and C···H/H···C (12.4%) contacts. nih.gov The presence of strong interactions like hydrogen bonds is often indicated by red spots on the dnorm mapped Hirshfeld surface. nih.govmdpi.com

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. protheragen.ai This technique is based on the electron density (ρ) and its first derivative, allowing for the characterization of interactions such as hydrogen bonds, van der Waals forces, and steric clashes. protheragen.aiscielo.org.mx The analysis generates 3D isosurfaces that represent the regions of these interactions, where the color of the surface indicates the nature and strength of the interaction.

In the context of this compound, an RDG analysis would be instrumental in elucidating the intramolecular and intermolecular interactions that govern its structure and crystal packing. The analysis plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ2). scielo.org.mx This plot reveals different types of interactions based on the value of sign(λ2)ρ:

Strong Attractive Interactions (Hydrogen Bonds): These appear as spikes at negative sign(λ2)ρ values, typically colored blue on the isosurface. For this compound, a prominent hydrogen bond would be expected between the carboxylic acid groups of two adjacent molecules, forming a dimer. Intramolecular hydrogen bonds, though less likely, could also be investigated between the carboxylic acid proton and the nitro group oxygen.

Weak Attractive Interactions (van der Waals): These are characterized by sign(λ2)ρ values close to zero and are represented by green-colored isosurfaces. scielo.org.mx For this molecule, van der Waals forces would be expected between the phenyl rings of neighboring molecules (π-π stacking) and involving the methyl group.

Repulsive Interactions (Steric Clashes): These appear as spikes at positive sign(λ2)ρ values and are typically colored red. Steric repulsion would be expected in regions of high electron density, such as within the aromatic ring. scielo.org.mx

A theoretical study would generate data that could be summarized as follows, detailing the type of interaction and its corresponding sign(λ2)ρ value.

Table 1: Theoretical Non-Covalent Interactions in this compound

| Interacting Atoms/Groups | Type of Interaction | Theoretical sign(λ2)ρ (a.u.) | Isosurface Color |

| O-H···O (Carboxylic acid dimer) | Strong Hydrogen Bond | Large Negative | Blue |

| C-H···O (Methyl to Nitro group) | Weak Hydrogen Bond | Small Negative | Blue/Green |

| Phenyl Ring ··· Phenyl Ring | van der Waals (π-π stacking) | Near Zero | Green |

| Methyl Group ··· Methyl Group | van der Waals | Near Zero | Green |

| Nitro Group Ring Core | Steric Repulsion | Positive | Red |

Note: This table is illustrative and represents the expected interactions that RDG analysis would identify for this molecule. Specific values would require dedicated quantum chemical calculations.

Conformational Dynamics and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. For flexible molecules like this compound, understanding the conformational landscape is crucial as it influences physical properties and biological activity. The primary sources of conformational flexibility in this molecule are the rotation around the C-C bond connecting the acetic acid side chain to the phenyl ring and the orientation of the nitro and methyl groups.

Computational studies, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. By systematically rotating the key dihedral angles, researchers can identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them.

A key aspect of the conformational analysis for this compound would be to determine the orientation of the carboxylic acid group relative to the plane of the phenyl ring. Different orientations can lead to conformers with varying energies due to steric hindrance and electronic effects. For instance, a conformation where the carboxylic acid group is coplanar with the ring might be destabilized by steric clashes with the methyl or nitro groups.

The results of such a stability study would typically be presented in a table listing the identified conformers, their key dihedral angles, and their relative energies, with the most stable conformer assigned a relative energy of 0.

Table 2: Theoretical Conformational Stability of this compound

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability Ranking |

| Conformer A | ~90° | 0.00 | Most Stable |

| Conformer B | ~0° | +2.5 | Less Stable |

| Conformer C | ~180° | +3.1 | Less Stable |

Note: This table is a hypothetical representation of results from a conformational analysis. The actual energy values and stable geometries would need to be determined through computational modeling.

These studies are vital for understanding how the molecule behaves in different environments and how it might interact with other molecules, which is fundamental in fields like materials science and drug design.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The structure of 2-(3-Methyl-5-nitrophenyl)acetic acid is of significant interest in medicinal chemistry. The phenylacetic acid framework is a common motif in many pharmaceutical agents, and the nitro and methyl groups provide handles for further functionalization, allowing for the generation of diverse molecular libraries and the synthesis of specific target molecules.

While direct synthesis pathways utilizing this compound are not extensively documented in public literature, its isomers are established precursors in the synthesis of important dopamine (B1211576) agonists. For instance, the isomer 2-methyl-3-nitrophenylacetic acid is a known starting material for the industrial production of Ropinirole, a drug used to treat Parkinson's disease and restless legs syndrome. google.comgoogle.com Ropinirole is a selective dopamine D2-receptor agonist, and its synthesis often involves the reduction of the nitro group of a phenylacetic acid precursor, followed by cyclization to form the core indolinone structure. google.comgoogle.com

The established synthetic route for Ropinirole using an isomeric precursor is outlined below:

The starting material, a substituted nitrophenylacetic acid, undergoes reduction of the nitro group to an amine.

This is followed by a spontaneous or induced cyclization to form an indolinone ring system. google.com

Further chemical modifications lead to the final Ropinirole molecule. google.com

Given this precedent, this compound is recognized as a valuable intermediate for creating analogs of Ropinirole and other potential dopamine receptor ligands. The specific substitution pattern of this compound could influence the pharmacological profile of the resulting molecules, making it a target for the development of new therapeutics with potentially altered selectivity or potency.

Nitrophenylacetic acid derivatives are significant scaffolds for the development of novel anticancer agents. The general strategy involves using the functional groups as anchors to build more complex molecules with cytotoxic properties. Research on isomers of this compound has demonstrated promising results in this area.

For example, 2-nitrophenylacetic acid serves as a precursor to quindoline, whose derivatives have been investigated as enzyme inhibitors and anticancer agents. wikipedia.org Furthermore, studies on the isomer 2-(3-Methyl-4-nitrophenyl)acetic acid have shown direct anticancer activity. This compound was found to induce apoptosis in human breast (MCF-7) and lung (A549) cancer cell lines.

Anticancer Activity of 2-(3-Methyl-4-nitrophenyl)acetic acid

| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Breast Cancer | 15 | Induction of apoptosis via mitochondrial pathway |

| A549 | Lung Cancer | 12 | Generation of reactive oxygen species (ROS) leading to cell death |

The structural similarity between these compounds and this compound suggests its potential as a building block for new antitumor drug analogs. The carboxylic acid moiety can be converted into amides or esters to link with other pharmacophores, while the nitro group can be reduced to an amine for further derivatization, opening avenues for creating a diverse range of potential therapeutic agents. cu.edu.egreactionbiology.com

Synthetic Utility in Agrochemical Development

Phenylacetic acid derivatives are important intermediates in the production of various agrochemicals. youtube.com Specifically, nitrophenylacetic acids have been identified as having herbicidal properties. wikipedia.org The compound 2-nitrophenylacetic acid, a close structural relative to this compound, has been used as a selective herbicide. wikipedia.org This suggests that the core structure of nitrophenylacetic acid is bioactive and can be adapted for crop protection applications. Substituted phenylacetic acid derivatives are also valuable starting materials for preparing a range of pesticides. sigmaaldrich.com The specific substitution pattern on this compound could be leveraged to develop new agrochemicals with tailored selectivity and efficacy.

Applications in Material Science Research

The application of this compound in material science is an emerging area of investigation. Phenylacetic acid derivatives, in a general sense, can serve as monomers or functional additives in the synthesis of polymers. youtube.com The bifunctional nature of this compound, possessing both a carboxylic acid and a nitro group, provides two distinct points for chemical modification. This allows for its potential incorporation into polymer chains or attachment to surfaces to create functional materials. The aromatic ring and the polar nitro group could impart specific optical or electronic properties. However, specific research detailing the use of this particular compound in material science is limited in publicly available literature.

Construction of Complex Bioactive Scaffolds

The structure of this compound is highly suitable for the construction of complex, polycyclic molecules with significant biological activity. The presence of both a carboxylic acid and a reducible nitro group on the same aromatic ring provides versatile handles for intramolecular and intermolecular reactions.

2-Nitrophenylacetic acid and its derivatives are well-established precursors for forming various heterocyclic systems. wikipedia.org Key synthetic transformations include:

Reductive Cyclization: Complete reduction of the nitro group to an amine, followed by intramolecular condensation with the acetic acid side chain, leads to the formation of lactams.

Partial Reduction: Using milder reducing agents can yield hydroxamic acids, which are also important bioactive structures. wikipedia.org

These cyclization strategies are fundamental in the total synthesis of natural products and other biologically active molecules. For instance, 2-nitrophenylacetic acid is a known precursor in the synthesis of (−)-phaitanthrin D, a clinically relevant molecule, and quindoline, whose derivatives exhibit anticancer properties. wikipedia.org The ability to readily form heterocyclic rings makes this compound a valuable scaffold for building diverse and complex bioactive compounds.

Derivatives and Analogues of 2 3 Methyl 5 Nitrophenyl Acetic Acid

Synthesis of Substituted Derivatives

The synthesis of derivatives from the 2-(3-methyl-5-nitrophenyl)acetic acid core involves three primary strategies: functional group transformation on the aromatic ring, generation of regioisomers with altered substituent patterns, and chemical modification of the acetic acid side chain.

Introduction of Halogen, Hydroxyl, and Alkoxy Groups

The introduction of additional substituents onto the phenyl ring of this compound is governed by the directing effects of the existing methyl and nitro groups. The methyl group is an ortho-, para-director, while the nitro group is a strong meta-director. This results in the activation of the C2, C4, and C6 positions towards electrophilic aromatic substitution.

Hydroxylation: The synthesis of hydroxylated derivatives, such as (2-hydroxy-5-nitrophenyl)acetic acid, can be achieved through multi-step sequences. sigmaaldrich.com A common strategy involves the nitration of a precursor phenol. For example, the nitration of salicylaldehyde (B1680747) produces a mixture of 3- and 5-nitrosalicylaldehyde, which can be further nitrated to yield 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com This highlights a synthetic route where the hydroxyl group is introduced prior to the full substitution pattern is achieved.

Halogenation: Halogenated analogues can be prepared by starting with a halogenated precursor. For instance, a general method for synthesizing 2-nitro-4-substituted phenylacetic acids begins with the nitration of a 4-substituted halobenzene. google.com The resulting nitro-halobenzene is then subjected to reactions to build the acetic acid side chain, such as substitution with a malonic ester followed by hydrolysis and decarboxylation. google.com

Alkoxylation: Similar to hydroxylation, the synthesis of alkoxy derivatives often involves building the molecule from an alkoxy-substituted precursor, as direct alkoxylation of the highly deactivated ring can be challenging.

Regioisomeric Variations of the Nitro and Methyl Substituents

The synthesis of regioisomers of this compound allows for a systematic investigation of how substituent placement affects molecular properties. These syntheses require different starting materials and strategic planning. A key method involves the direct nitration of a corresponding methylphenylacetic acid isomer. For example, 2-methyl-3-nitrophenylacetic acid is synthesized by the nitration of 2-methylphenylacetic acid using nitric acid in the presence of acetic anhydride (B1165640). google.com

The table below outlines the synthesis of various regioisomers, demonstrating the different precursors and reaction schemes employed.

| Target Compound | Starting Material | Reagents and Conditions | Yield | Reference |

| 2-Methyl-3-nitrophenylacetic acid | 2-Methylphenylacetic acid | 98% HNO₃, Acetic anhydride, Dichloromethane (B109758), 0°C to 5°C, 3h | 60.6% | google.com |

| 2-(3-Methyl-4-nitrophenyl)acetic acid | 3-Methyl-4-nitrophenol | 1. Methyl chloroacetate, K₂CO₃; 2. 6M NaOH (hydrolysis) | 60-85% (esterification) | |

| 2-Nitro-4-substituted phenylacetic acid | 4-Substituted halobenzene | 1. HNO₃, H₂SO₄; 2. Ethyl cyanoacetate, Base; 3. HCl (hydrolysis) | - | google.com |

| (2-Nitrophenyl)acetic acid | 2-Fluoro-1-nitrobenzene | 1. Dimethyl malonate, K₂CO₃, DMF; 2. Hydrolysis | 99% (malonate) | acs.org |

Modifications to the Aliphatic Carboxylic Acid Side Chain

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, enabling the creation of esters, amides, and other derivatives. mdpi.comresearchgate.net These modifications are fundamental for creating libraries of compounds for screening purposes.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. For example, methyl 2-(3-methyl-4-nitrophenyl)acetate is formed by reacting the parent acid's precursor, 3-methyl-4-nitrophenol, with methyl chloroacetate. Standard esterification procedures, such as Fischer esterification (refluxing with an alcohol in the presence of an acid catalyst), are also applicable.

Amidation: Amides are synthesized by activating the carboxylic acid (e.g., converting to an acid chloride or using coupling agents like EDCl/HOBt) followed by reaction with a primary or secondary amine. wikipedia.org This reaction is crucial for linking the phenylacetic acid core to other molecules, including amino acids or other bioactive scaffolds. mdpi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-methyl-5-nitrophenyl)ethanol. This is typically achieved using strong reducing agents like borane (B79455) complexes (e.g., borane tetrahydrofuran (B95107) or borane dimethyl sulfide (B99878) complex). sigmaaldrich.com The resulting alcohol provides a new point for further functionalization. A related reduction of an alkoxycarbonyl group to a hydroxymethyl group has been demonstrated using sodium borohydride (B1222165) and methanol. google.com

Comparative Studies on Synthetic Access and Reactivity Profiles

The choice of synthetic strategy for accessing derivatives of this compound depends on factors such as the availability of starting materials, desired substitution pattern, and reaction scalability.

Synthetic Access: Synthesizing regioisomers often involves two distinct approaches: (1) functionalizing a pre-existing phenylacetic acid, such as the nitration of 2-methylphenylacetic acid, google.com or (2) building the acetic acid side chain onto a substituted benzene (B151609) ring. google.comacs.org The first approach is more direct if the precursor is available but can lead to mixtures of isomers. The second approach offers more control over regiochemistry but may involve more synthetic steps. For example, Suzuki coupling reactions have been used to construct the phenylacetic acid skeleton from boronic acids, but the efficiency can be lower for substrates with electron-withdrawing groups. inventivapharma.com

Reactivity Profiles: The electronic nature of the substituents significantly influences the molecule's reactivity. The presence of the electron-withdrawing nitro group increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted phenylacetic acid. quora.com This effect makes the carboxylate anion a better leaving group and can influence the conditions required for side-chain modifications. Conversely, the reduction of the nitro group to an electron-donating amino group would decrease the acidity of the carboxylic acid and increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution.

Strategies for Diversity-Oriented Synthesis Using the Phenylacetic Acid Core

Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally complex and diverse small-molecule libraries for high-throughput screening. rsc.orgnih.govcapes.gov.br The this compound scaffold is an excellent starting point for DOS due to its multiple, chemically distinct functionalization points. nih.gov

A DOS strategy using this core could proceed as follows:

Scaffold Elaboration: Begin with the core molecule or a small set of its regioisomers (e.g., this compound, 2-(3-methyl-4-nitrophenyl)acetic acid).

Side-Chain Diversification: React the carboxylic acid moiety of each regioisomer with a library of diverse alcohols and amines to generate a large collection of esters and amides. This step introduces appendage diversity.

Core Transformation: Reduce the nitro group on the aromatic ring to an amine. This transformation dramatically alters the electronic properties of the core and introduces a new reactive site. The resulting amino group can then be acylated with a library of carboxylic acids or used in other amine-specific reactions (e.g., sulfonylation, reductive amination) to further expand the library's complexity and stereochemical diversity.

This multi-directional approach allows for the rapid generation of thousands of unique compounds from a single, well-defined phenylacetic acid core, providing a rich chemical library for discovering novel bioactive molecules. mdpi.comnih.gov

Emerging Research Directions and Future Perspectives for 2 3 Methyl 5 Nitrophenyl Acetic Acid

The unique structural characteristics of 2-(3-Methyl-5-nitrophenyl)acetic acid, featuring a carboxylic acid function, a nitro group, and a methyl group on a phenyl ring, position it as a compound of interest for several advanced research fields. Future investigations are likely to move beyond traditional applications and explore its potential in cutting-edge areas of chemical science and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Methyl-5-nitrophenyl)acetic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves nitration of a methyl-substituted phenylacetic acid precursor. For example, controlled nitration of 3-methylphenylacetic acid using mixed nitric-sulfuric acid at low temperatures (0–5°C) minimizes byproducts . Purification via recrystallization (e.g., ethanol/water mixtures) is critical, with melting point verification (expected range: 116–142°C, depending on isomer purity) . Characterization by -NMR should confirm the nitro group’s para position relative to the methyl group, with aromatic protons showing distinct splitting patterns .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine -NMR, IR, and high-resolution mass spectrometry (HRMS). Key NMR signals include a deshielded aromatic proton (δ 8.2–8.5 ppm for nitro-adjacent protons) and a methyl group singlet (δ 2.3–2.5 ppm) . IR should show strong C=O (1700–1720 cm) and NO (1520, 1350 cm) stretches. HRMS data (theoretical [M+H]: 196.0481) validates molecular weight .

Q. What solvents and conditions are optimal for solubility studies of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) via gravimetric analysis. For aqueous solubility, perform pH-dependent experiments (e.g., buffer solutions at pH 2–10) to assess ionization effects. Stability under UV light or elevated temperatures should be monitored via HPLC to detect degradation .

Advanced Research Questions

Q. How can contradictory literature data on melting points or spectral assignments be resolved?

- Methodology : Cross-reference data from authoritative sources (e.g., CAS Common Chemistry, EPA DSSTox) and replicate experiments under standardized conditions. For example, discrepancies in melting points (e.g., 116–142°C for nitrophenylacetic acid isomers) may arise from polymorphic forms or impurities . Use differential scanning calorimetry (DSC) to confirm phase transitions and X-ray crystallography for definitive structural validation .

Q. What strategies mitigate challenges in studying the nitro group’s reactivity under catalytic or reducing conditions?

- Methodology : For reduction studies (e.g., converting nitro to amine), employ catalytic hydrogenation (Pd/C, H) or Zn/HCl, monitoring intermediates via TLC or in situ FTIR. Competitive reactions (e.g., esterification of the acetic acid group) require protecting group strategies (e.g., silylation) to isolate nitro-specific reactivity .

Q. How does this compound interact with indoor surfaces, and what experimental setups model these interactions?

- Methodology : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to study adsorption on materials like glass or cellulose. Environmental chambers simulating indoor conditions (20–25°C, 40–60% RH) can quantify surface-bound degradation products via LC-MS .

Q. What advanced analytical techniques are required to detect trace degradation products or metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.